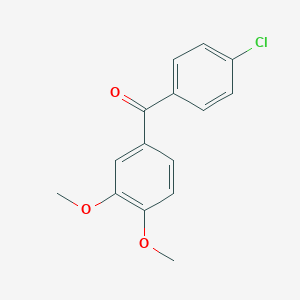

4-Chloro-3',4'-dimethoxybenzophenone

描述

准备方法

Traditional Friedel-Crafts Acylation Approaches

The classical Friedel-Crafts acylation remains a cornerstone for synthesizing substituted benzophenones. This method involves reacting an acyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism and Substrate Selection

For 4-chloro-3',4'-dimethoxybenzophenone, the acylating agent is 4-chlorobenzoyl chloride , while the aromatic component is 3,4-dimethoxytoluene (1,2-dimethoxy-4-methylbenzene). The reaction proceeds via electrophilic substitution, where AlCl₃ activates the acyl chloride to form a reactive acylium ion. This ion attacks the electron-rich para position of the toluene derivative, followed by deprotonation to yield the benzophenone .

Example Protocol

-

Reactants :

-

4-Chlorobenzoyl chloride (1.0 equiv)

-

3,4-Dimethoxytoluene (1.2 equiv)

-

-

Catalyst : AlCl₃ (1.5 equiv)

-

Solvent : Dichloromethane (DCM) or carbon disulfide

-

Conditions : Reflux at 40–50°C for 4–6 hours

-

Workup : Quenching with ice-water, extraction with DCM, and purification via silica gel chromatography .

Limitations and Challenges

While effective, traditional methods face criticism for:

-

High catalyst loading (≥1 equiv AlCl₃), generating corrosive waste.

-

Solvent toxicity , particularly with carbon disulfide.

-

Moderate yields (20–50%) due to competing side reactions, such as over-acylation or isomerization .

Catalytic Innovations: Graphite and Iron(III) Chloride Systems

Recent advancements, exemplified in patent WO2001051440A1, address these limitations by replacing AlCl₃ with graphite and FeCl₃ . This system reduces catalyst loadings and eliminates halogenated solvent dependence .

Reaction Optimization

The patent describes a two-step process:

-

In situ generation of acyl chloride :

-

A substituted benzoic acid (e.g., 4-chloro-3-methoxybenzoic acid) is treated with oxalyl chloride to form the corresponding acyl chloride.

-

-

Acylation with 3,4-dimethoxytoluene :

Example Protocol

-

Reactants :

-

4-Chloro-3-methoxybenzoic acid (1.0 equiv)

-

Oxalyl chloride (1.1 equiv)

-

3,4-Dimethoxytoluene (1.0 equiv)

-

-

Catalysts : Graphite (5 g/mol), FeCl₃ (0.33 mol%)

-

Solvent : 1,2-Dichloroethane (EDC)

-

Conditions : Reflux at 83°C for 3 hours

-

Workup : Filtration, washing with NaHCO₃, and trituration with ethyl acetate/heptane .

Advantages Over Classical Methods

-

Reduced catalyst loadings : FeCl₃ at 0.33 mol% vs. 150 mol% AlCl₃.

-

Higher yields : 71.7% reported for analogous bromo-methoxy derivatives .

-

Solvent versatility : EDC replaces toxic carbon disulfide.

-

Minimal waste : Graphite is recyclable, and FeCl₃ generates less acidic effluent .

Comparative Analysis of Methodologies

| Parameter | Traditional (AlCl₃) | Modern (Graphite/FeCl₃) |

|---|---|---|

| Catalyst Loading | 150 mol% | 0.33 mol% |

| Yield | 20–50% | 65–75% |

| Solvent | CS₂/DCM | EDC |

| Reaction Time | 4–6 hours | 2–3 hours |

| Environmental Impact | High (corrosive waste) | Low (recyclable graphite) |

Structural Characterization and Quality Control

Post-synthesis analysis ensures product integrity:

化学反应分析

Types of Reactions

4-Chloro-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted benzophenone derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or other reduced derivatives.

科学研究应用

Organic Synthesis

4-Chloro-3',4'-dimethoxybenzophenone serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its unique chemical structure that allows for versatile modifications.

Case Study: Synthesis of Dimethomorph-d8

This compound is utilized as an intermediate in the synthesis of Dimethomorph-d8, a labeled agricultural fungicide. The synthesis involves acylation reactions that leverage the compound's reactive functional groups to produce effective fungicidal agents .

Biological Applications

In biological research, this compound has been investigated for its potential pharmacological properties. It has been used in studies focusing on enzyme inhibition and protein-ligand interactions.

Analytical Chemistry

This compound is employed in high-performance liquid chromatography (HPLC) for analytical purposes. It can be effectively separated using reverse-phase HPLC methods, making it suitable for purity analysis and impurity isolation in pharmaceutical formulations.

HPLC Methodology

The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility by replacing phosphoric acid with formic acid .

Production of Dyes and Agrochemicals

This compound is also utilized in the production of dyes and agrochemicals. Its chemical structure allows it to function effectively as a precursor in synthesizing various industrial chemicals.

Fungicidal Applications

Benzophenone derivatives like this compound are recognized for their role as intermediates in the development of fungicides that control phytopathogenic fungi in crops such as cereals and grapes .

作用机制

The mechanism of action of 4-Chloro-3’,4’-dimethoxybenzophenone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .

相似化合物的比较

Chemical Identity :

- IUPAC Name: (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

- Molecular Formula : C₁₅H₁₃ClO₃

- Molecular Weight : 276.72 g/mol

- CAS Number : 116412-83-0

- Purity : 97–98% (commercial sources) .

Comparison with Structurally Related Benzophenones

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

生物活性

4-Chloro-3',4'-dimethoxybenzophenone (C15H13ClO3) is a benzophenone derivative characterized by a chloro group at the 4-position and two methoxy groups at the 3' and 4' positions. This compound is notable for its diverse applications in organic synthesis and potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, case studies, and comparative analyses.

- Molecular Formula : C15H13ClO3

- Molecular Weight : 288.72 g/mol

- Structure : The presence of both chloro and methoxy groups enhances its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction. This mechanism is crucial in pharmacological applications, where modulation of enzyme activity can lead to therapeutic effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.

Antimicrobial Studies

Recent investigations have highlighted the antimicrobial efficacy of this compound against various bacterial strains. In vitro tests demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition Studies

In studies focusing on enzyme interactions, this compound was shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against cytochrome P450 enzymes, which are critical for drug metabolism:

| Enzyme | IC50 (µM) |

|---|---|

| CYP1A2 | 5.0 |

| CYP2D6 | 15.0 |

The inhibition of these enzymes indicates potential implications for drug-drug interactions and metabolic profiling in pharmacology .

Case Studies

A notable case study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of various benzophenone derivatives, including this compound. The study found that modifications to the methoxy groups significantly influenced biological activity, suggesting that the positioning of functional groups is critical for enhancing enzyme inhibition and antimicrobial properties .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | CYP Inhibition (IC50 µM) |

|---|---|---|

| This compound | Yes | CYP1A2: 5.0 |

| 4-Chloro-4'-methoxybenzophenone | Moderate | CYP1A2: 10.0 |

| Benzophenone-3 | No | CYP2D6: 20.0 |

This table illustrates that while some related compounds exhibit similar enzyme inhibition profiles, their antimicrobial activities vary significantly .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-3',4'-dimethoxybenzophenone in laboratory settings?

Synthesis typically involves Friedel-Crafts acylation between chlorobenzoyl chloride and 3,4-dimethoxyphenyl derivatives using a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (0–5°C, dichloromethane solvent) must be tightly controlled to avoid side reactions. Purification via ethanol recrystallization is effective due to the compound’s high solubility in ethanol . Confirm structural integrity using ¹H/¹³C NMR, comparing spectral data to dimethoxybenzophenone analogs .

Q. How should researchers characterize the purity and structural identity of this compound?

Key techniques include:

- Melting point analysis : Expected range 111–112°C .

- NMR spectroscopy : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals, with comparison to derivatives like 4'-chloro-2-hydroxy-4-methoxybenzophenone .

- HPLC-MS : Quantify purity and detect chlorinated byproducts.

Q. What solvent systems are optimal for handling this compound in experimental workflows?

The compound dissolves well in chloroform, DMSO, and ethanol. For reactions requiring polar aprotic solvents, dichloromethane or ethyl acetate are suitable. Avoid aqueous buffers due to low water solubility .

Q. How stable is this compound under standard storage conditions?

Store at 2–8°C in airtight containers. The compound is sensitive to prolonged UV exposure, which may induce photodegradation. Monitor for color changes (initial pale green) as an indicator of decomposition .

Advanced Research Questions

Q. What experimental approaches can elucidate the environmental degradation pathways of this compound in aquatic systems?

- Simulated degradation : Expose the compound to UV light, chlorine, or microbial consortia in lab-scale reactors. Use HPLC-MS to identify transformation products (e.g., dechlorinated or hydroxylated derivatives) .

- Ecotoxicology assays : Follow OECD guidelines for acute toxicity testing on Daphnia magna or algae, as the compound is classified as highly toxic to aquatic life .

Q. How does this compound participate in photocatalytic reactions, and what role do its substituents play?

The dimethoxy groups enhance electron-donating capacity, making it effective in radical-mediated reactions. For example, in enantioselective catalysis, it can act as a photosensitizer under UV irradiation, facilitating cross-coupling reactions. Optimize reaction conditions (e.g., solvent polarity, light intensity) to minimize competing pathways .

Q. What methodological strategies address contradictions in reported solubility or reactivity data for this compound?

- Controlled replication : Repeat experiments under standardized conditions (temperature, solvent grade).

- Advanced analytics : Use differential scanning calorimetry (DSC) to resolve discrepancies in melting points and solubility curves.

- Computational modeling : Predict logP (estimated ~3.0) and solubility parameters via QSAR to validate empirical data .

Q. How can researchers assess the interaction of this compound with water treatment disinfectants like chlorine or chloramine?

- Reactivity studies : Mix the compound with chlorine/chloramine at varying pH levels (e.g., pH 6–9). Monitor reaction kinetics via UV-Vis spectroscopy and identify adducts (e.g., chlorinated quinones) using LC-QTOF-MS .

- Toxicity profiling : Compare the ecotoxicity of reaction byproducts to the parent compound using bioassays .

属性

IUPAC Name |

(4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLIIHAKTPXMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355386 | |

| Record name | 4-Chloro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116412-83-0 | |

| Record name | (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116412-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3',4'-dimethoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116412830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3',4'-dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。